tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)carbamate: is a compound of significant interest in various fields of chemistry and biology. This compound features a pyrazine ring substituted with a tert-butyl carbamate group and a boronic ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Attachment of the tert-Butyl Carbamate Group:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic ester group, which can be replaced with various functional groups through Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The pyrazine ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Various aryl or alkyl groups can be introduced at the boronic ester site.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industry:
Mechanism of Action
The mechanism by which tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)carbamate exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group allows for versatile functionalization, while the pyrazine ring can interact with biological targets through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
- **tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
- **tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness: The unique combination of the pyrazine ring, boronic ester group, and tert-butyl carbamate group in tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)carbamate provides it with distinct reactivity and versatility in organic synthesis compared to similar compounds .
Properties
Molecular Formula |
C15H24BN3O4 |
---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C15H24BN3O4/c1-13(2,3)21-12(20)19-11-9-17-10(8-18-11)16-22-14(4,5)15(6,7)23-16/h8-9H,1-7H3,(H,18,19,20) |
InChI Key |
GVFYQQHRLZTLMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.